REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([C:10]([CH3:16])([CH3:15])[CH2:11][C:12]([OH:14])=[O:13])[CH:5]=[CH:6][C:7]=1[O:8]C.Br>C(O)(=O)C>[CH3:1][C:2]1[CH:3]=[C:4]([C:10]([CH3:16])([CH3:15])[CH2:11][C:12]([OH:14])=[O:13])[CH:5]=[CH:6][C:7]=1[OH:8]
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1OC)C(CC(=O)O)(C)C
|
Name
|
|
Quantity
|
33.7 g
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours at 120° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the thus-obtained reaction solution
|
Type
|
EXTRACTION
|
Details
|
was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with sodium chloride saturated aqueous solution
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1O)C(CC(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |